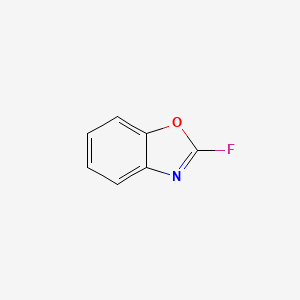
Benzoxazole, 2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-fluoro- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a fluorine atom at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-fluoro- typically involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of catalytic amounts of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the use of tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions .
Industrial Production Methods: Industrial production of Benzoxazole, 2-fluoro- may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzoxazole, 2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form complex cyclic structures through reactions with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, tetrabutylphosphonium hydrogendifluoride.
Oxidation: Common oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The reactions of Benzoxazole, 2-fluoro- can yield a variety of products, including substituted benzoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Benzoxazole, 2-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of Benzoxazole, 2-fluoro- involves its interaction with specific molecular targets. The planar structure of the benzoxazole ring allows for efficient π-π stacking and hydrogen bonding with biological molecules. This interaction can modulate various biological pathways, leading to its observed antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Benzoxazole: The parent compound without the fluorine substitution.
Benzothiazole: Similar structure but with a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness: Benzoxazole, 2-fluoro- is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This fluorine substitution can also improve the compound’s biological activity and its ability to interact with specific molecular targets .
Propiedades
Número CAS |
66910-88-1 |
|---|---|
Fórmula molecular |
C7H4FNO |
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H4FNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
Clave InChI |
IZTDMTYRMBZHLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



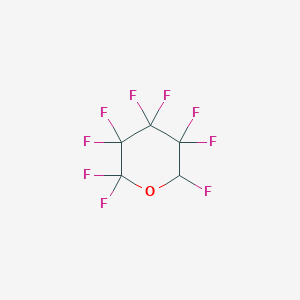
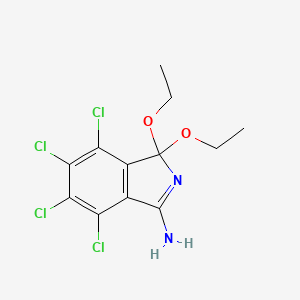
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
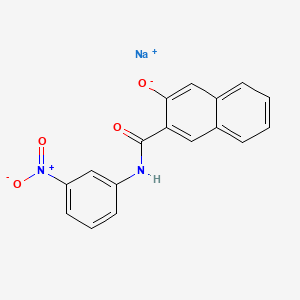
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
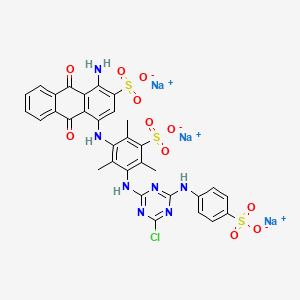
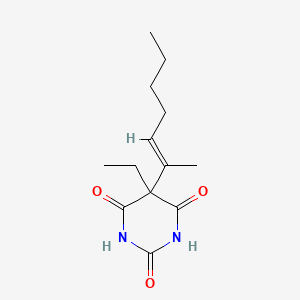
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)
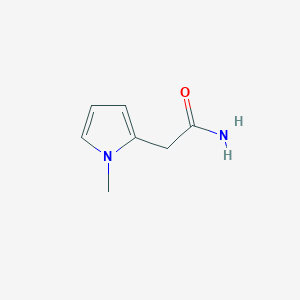
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
